4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative characterized by a fluorobenzoyl group at position 4, a 3-hydroxy substituent, a 3-methoxyphenyl group at position 5, and a 5-methylisoxazol-3-yl moiety at position 1. Pyrrol-2-one scaffolds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-16(11-14)29-2)18(21(27)22(25)28)20(26)13-6-8-15(23)9-7-13/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPLPXSVDZZKP-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Physical Properties: Halogenated Aromatic Groups: The target compound’s 4-fluorobenzoyl group differs from the 4-chlorobenzoyl group in . Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine . Methoxy vs.
Synthetic Challenges :
- Compound 25 (3-CF3-phenyl substituent) had a significantly lower yield (9%) compared to compound 23 (32%), highlighting the impact of substituent bulkiness on reaction efficiency .
Structural Isostructurality: demonstrates that chloro and fluoro analogs (compounds 4 and 5) can form isostructural crystals despite minor substituent differences. This suggests the target compound may exhibit similar crystallinity, though intermolecular interactions (e.g., halogen bonding) could vary .
Theoretical and Computational Insights
- Density-Functional Theory (DFT) : Studies in and suggest that computational methods like DFT could predict the electronic properties of the target compound, such as frontier molecular orbitals (HOMO/LUMO) and absolute hardness (η), to rationalize its reactivity .
Biological Activity
The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on available research.
Chemical Structure and Properties
The compound belongs to the class of pyrrole derivatives, characterized by the following structural formula:
Key Features:
- Molecular Weight : 357.36 g/mol
- IUPAC Name : 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Functional Groups : Includes a fluorobenzoyl group, hydroxy group, methoxy group, and isoxazole moiety.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Apoptosis induction |
| PC-3 (Prostate) | 12.7 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in cancer progression. Specifically, it shows inhibitory activity against glycogen phosphorylase, a key enzyme in glucose metabolism, which is often upregulated in cancer cells.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| Glycogen Phosphorylase | Competitive | 23 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound effectively halts the cell cycle at critical checkpoints, preventing further proliferation.
- Enzyme Inhibition : By inhibiting glycogen phosphorylase, it disrupts metabolic pathways that are crucial for tumor growth and survival.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a 70% reduction in tumor growth in xenograft models of breast cancer.
- Prostate Cancer Model : In vivo studies using mouse models demonstrated significant tumor regression when treated with this compound compared to controls.
Q & A
Q. What are the recommended methods for synthesizing 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, a similar compound (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydro-pyrrol-2-one) was synthesized via a base-catalyzed aldol-like condensation, followed by recrystallization from methanol to isolate the product . Key optimization strategies include:
- Temperature control : Maintaining low temperatures during aldehyde addition to minimize side reactions.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Purification : Cold-water precipitation and recrystallization improve purity and yield. Troubleshoot low yields (e.g., 9% vs. 47% in analogous syntheses) by adjusting stoichiometry or reaction time .
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are essential?
Methodological Answer: Structural confirmation requires a combination of techniques:
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 420.1573 vs. calculated 420.1344 for a related compound) .
- X-ray crystallography : Resolves stereochemistry and crystallographic packing, as demonstrated for 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzoate .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzoyl vs. methoxyphenyl groups) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound, particularly in modulating biological activity?
Methodological Answer: SAR studies focus on substituent modifications to enhance target binding or solubility:
- Fluorine substitution : Introducing fluorine at the benzoyl group (as in 4-fluorobenzoyl) improves metabolic stability and hydrophobic interactions .
- Heterocyclic variations : Replacing the isoxazole moiety with pyrimidine (e.g., in A1IZ8) alters π-π stacking with aromatic residues in enzymatic pockets .
- Activity assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or receptor binding) across analogs. For example, 3-trifluoromethylphenyl derivatives showed enhanced activity over chloro-substituted analogs .
Q. How can computational methods like molecular docking or density functional theory (DFT) guide the design of analogs with improved potency?
Methodological Answer:
- Molecular docking : Predict binding modes using software like AutoDock Vina. For instance, pyrazole-containing analogs (e.g., 5-(4-fluorophenyl)-3-triazolyl-4,5-dihydropyrazole) were docked into TNF-α’s active site to optimize hydrogen bonding with Ser/Thr residues .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize electron-deficient substituents (e.g., nitro or trifluoromethyl groups) for electrophilic interactions .
Q. How should researchers address contradictory biological data, such as varying potency in similar analogs?
Methodological Answer: Contradictions often arise from subtle structural differences or assay conditions:
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based assays (e.g., luciferase reporters) .
- Crystallographic analysis : Resolve discrepancies by comparing ligand-bound protein structures (e.g., fluorobenzoyl vs. chlorobenzoyl analogs in A1IZ8/A1IZ9) .
- Solubility adjustments : Low aqueous solubility (common with fluorinated aromatics) may reduce apparent potency; use co-solvents like DMSO ≤0.1% .
Q. What challenges arise in multi-step synthesis, and how can purity be maintained?
Methodological Answer: Challenges include intermediate instability and byproduct formation:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for hydroxyl or amine groups during condensation steps .
- Chromatography : Employ flash chromatography (silica gel, hexane/EtOAc gradients) to separate diastereomers or regioisomers .
- Purity analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity. For example, ethyl carboxylate derivatives were monitored using C18 columns and acetonitrile/water mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
